molecular formula C19H26N4O3 B12905130 N-Acetyl-L-tryptophyl-L-leucinamide CAS No. 65356-77-6

N-Acetyl-L-tryptophyl-L-leucinamide

Katalognummer: B12905130
CAS-Nummer: 65356-77-6
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: SGAAOYUCGFUGES-IRXDYDNUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyl-L-tryptophyl-L-leucinamide is a synthetic compound derived from the amino acids tryptophan and leucine It is characterized by the presence of an acetyl group attached to the nitrogen atom of the tryptophan residue

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-tryptophyl-L-leucinamide typically involves the acetylation of L-tryptophan followed by coupling with L-leucinamide. The process can be summarized in the following steps:

    Acetylation of L-tryptophan: L-tryptophan is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-tryptophan.

    Coupling with L-leucinamide: The N-acetyl-L-tryptophan is then coupled with L-leucinamide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-L-tryptophyl-L-leucinamide can undergo various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.

    Oxidation: The indole ring of the tryptophan residue can be oxidized using reagents such as potassium permanganate.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

    Hydrolysis: L-tryptophan and L-leucinamide.

    Oxidation: Oxidized derivatives of the indole ring.

    Substitution: N-substituted derivatives of L-tryptophan.

Wissenschaftliche Forschungsanwendungen

N-Acetyl-L-tryptophyl-L-leucinamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Biochemistry: Used as a model compound to study peptide bond formation and hydrolysis.

    Pharmacology: Investigated for its effects on various biological pathways and its potential as a drug candidate.

    Industrial Applications: Utilized in the synthesis of more complex peptides and as a building block in combinatorial chemistry.

Wirkmechanismus

The mechanism of action of N-Acetyl-L-tryptophyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The acetyl group enhances its stability and bioavailability, allowing it to effectively modulate biological processes. It may interact with receptors or enzymes, influencing signaling pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Acetyl-L-tryptophyl-L-leucinamide is unique due to its dual composition of tryptophan and leucine, which imparts distinct biochemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Eigenschaften

65356-77-6

Molekularformel

C19H26N4O3

Molekulargewicht

358.4 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanamide

InChI

InChI=1S/C19H26N4O3/c1-11(2)8-16(18(20)25)23-19(26)17(22-12(3)24)9-13-10-21-15-7-5-4-6-14(13)15/h4-7,10-11,16-17,21H,8-9H2,1-3H3,(H2,20,25)(H,22,24)(H,23,26)/t16-,17-/m0/s1

InChI-Schlüssel

SGAAOYUCGFUGES-IRXDYDNUSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C

Kanonische SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.